molecular formula C9H20O2 B12659522 2-Propanol, 1-(hexyloxy)- CAS No. 55546-21-9

2-Propanol, 1-(hexyloxy)-

Cat. No.: B12659522
CAS No.: 55546-21-9
M. Wt: 160.25 g/mol
InChI Key: BWPAALSUQKGDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(hexyloxy)- (CAS 55546-21-9) is an ether derivative of isopropyl alcohol, where a hexyloxy group (-O-C₆H₁₃) replaces one hydroxyl hydrogen. However, detailed experimental data on its physical properties, toxicity, or industrial applications are sparse in the provided evidence.

Properties

CAS No.

55546-21-9

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-hexoxypropan-2-ol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-11-8-9(2)10/h9-10H,3-8H2,1-2H3

InChI Key

BWPAALSUQKGDBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(hexyloxy)- typically involves the reaction of propylene oxide with hexanol in the presence of a catalyst. This reaction can be carried out under mild conditions, often using an acid or base catalyst to facilitate the reaction. The process can be summarized as follows:

    Reactants: Propylene oxide and hexanol.

    Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).

    Reaction Conditions: Mild temperatures (around 50-70°C) and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(hexyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(hexyloxy)- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

    Oxidation: Hexanal or hexanone.

    Reduction: Hexanol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

2-Propanol, 1-(hexyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of various biological compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the manufacture of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(hexyloxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Propanol, 1-(hexyloxy)- and Structural Analogs

Compound Name (CAS) Substituents/Structure Boiling Point (K) Melting Point (°C) Environmental/Safety Data Applications/Notes
2-Propanol, 1-(hexyloxy)- (55546-21-9) Hexyloxy (-O-C₆H₁₃) N/A N/A Did not meet CEPA environmental toxicity criteria Limited data; potential solvent use
2-Propanol, 1-propoxy- (1569-01-3) Propoxy (-O-C₃H₇) 373.20 (at 0.30 kPa) N/A Miscible with alcohols, esters, hydrocarbons Solvent in mixtures with water/alcohols
2-Propanol, 1-[2-(hexyloxy)-1-methylethoxy]- (27718-72-5) Branched hexyloxy and methylethoxy groups N/A N/A No environmental data available Likely surfactant or industrial intermediate
1-Methoxy-2-propanol (107-98-2) Methoxy (-O-CH₃) 394.15 (est.) N/A Acute toxicity (oral, H302); skin/eye irritant Laboratory/industrial chemical
1-(Butoxyethoxy)-2-propanol (124-16-3) Butoxyethoxy (-O-C₄H₉-O-C₂H₄) N/A N/A Respiratory irritant (H335) Used in coatings or cleaning agents

Structural and Functional Group Analysis

  • Alkoxy Chain Length: Longer chains (e.g., hexyloxy in 55546-21-9) increase hydrophobicity and reduce water solubility compared to shorter chains (e.g., methoxy in 107-98-2). This trend aligns with 1-hexanol’s solubility (4,231 mg/L at 20°C ), suggesting similar behavior for hexyloxy derivatives. Branched analogs (e.g., 27718-72-5 ) may exhibit lower melting points and higher volatility than linear-chain derivatives due to disrupted molecular packing.
  • Ether vs. Alcohol Functionality: Ether derivatives (e.g., 1-(hexyloxy)-) lack the hydroxyl group of propanol, reducing hydrogen bonding and polarity. This makes them more suitable as non-aqueous solvents compared to 1-propanol, which induces DNA compaction via water cluster formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.